molecular formula C12H22 B095435 2,9-Dimethyl-5-decyne CAS No. 19550-56-2

2,9-Dimethyl-5-decyne

Cat. No.: B095435
CAS No.: 19550-56-2
M. Wt: 166.3 g/mol
InChI Key: RCFYJIGZQAOTFV-UHFFFAOYSA-N
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Description

2,9-Dimethyl-5-decyne: is an organic compound with the molecular formula C₁₂H₂₂ . It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by its two methyl groups attached to the ninth and second carbon atoms and a triple bond located at the fifth carbon atom. It is a colorless liquid with a boiling point of approximately 196°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dimethyl-5-decyne can be achieved through various methods. One common approach involves the alkylation of terminal alkynes. For instance, the reaction between 2-methyl-1-butyne and 1-bromo-2-methylbutane in the presence of a strong base like sodium amide can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes. The use of palladium or nickel catalysts can facilitate the coupling reactions necessary to form the desired alkyne structure. These methods are optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,9-Dimethyl-5-decyne undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)

    Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst

    Substitution: Chlorine (Cl₂), bromine (Br₂)

Major Products Formed:

    Oxidation: Diketones, carboxylic acids

    Reduction: 2,9-Dimethyldecane

    Substitution: Dihalides

Scientific Research Applications

2,9-Dimethyl-5-decyne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,9-Dimethyl-5-decyne involves its interaction with molecular targets through its triple bond. The alkyne group can undergo nucleophilic addition reactions, making it a potential mechanism-based inhibitor for enzymes. This inhibition occurs when the alkyne group forms a covalent bond with the active site of the enzyme, thereby blocking its activity.

Comparison with Similar Compounds

Uniqueness: 2,9-Dimethyl-5-decyne is unique due to the presence of two methyl groups and a triple bond, which confer distinct chemical properties and reactivity. The methyl groups increase the compound’s steric hindrance, affecting its reactivity compared to other alkynes .

Properties

IUPAC Name

2,9-dimethyldec-5-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22/c1-11(2)9-7-5-6-8-10-12(3)4/h11-12H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFYJIGZQAOTFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC#CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173225
Record name 2,9-Dimethyl-5-decyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19550-56-2
Record name 2,9-Dimethyl-5-decyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,9-Dimethyl-5-decyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,9-Dimethyl-5-decyne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2,9-Dimethyl-5-decyne in the synthesis of pyrrole rings described in the research?

A: this compound acts as a reactant in the carbonylcobalt-catalyzed reaction with trimethylsilyl cyanide. [] This reaction efficiently produces a specific pyrrole derivative, 2,9-dimethyl-5-decyl-5-amino-1H-pyrrole-2-carbonitrile. [] This highlights the potential of this reaction in synthesizing complex pyrrole structures from readily available starting materials.

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